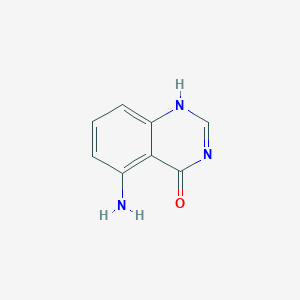

5-Amino-4-hydroxyquinazoline

概要

説明

5-Amino-4-hydroxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing compounds known for their diverse biological activities and applications in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxyquinazoline typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of the quinazoline ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions are employed. Mechanochemical approaches are often preferred for their efficiency and reduced environmental impact .

化学反応の分析

Types of Reactions: 5-Amino-4-hydroxyquinazoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: Both amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus oxychloride.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Aminoquinazoline derivatives.

Substitution: Various substituted quinazolines depending on the substituents introduced

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

5-Amino-4-hydroxyquinazoline has shown promising anticancer properties through its ability to inhibit proteasome activity. Research indicates that this compound can induce cytotoxicity in various cancer cell lines, including leukemia, myeloma, lung, and ovarian cancers. It has been noted for overcoming resistance to bortezomib, a commonly used proteasome inhibitor, enhancing its potential as a therapeutic agent against resistant cancer types .

2. Antibacterial and Antifungal Properties

The compound exhibits notable antibacterial and antifungal activities. Studies involving electrospun materials containing this compound demonstrated significant efficacy against pathogens such as Staphylococcus aureus and Candida albicans. These materials could serve as effective wound healing agents and drug delivery systems for localized cancer therapy .

3. Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. Its mechanism involves modulation of biochemical pathways that protect neuronal cells from oxidative stress .

4. Anti-inflammatory and Analgesic Activities

Research has indicated that derivatives of quinazoline, including this compound, have anti-inflammatory effects. These compounds have been evaluated for their ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

1. Drug Delivery Systems

The incorporation of this compound into electrospun fibers has opened avenues for creating advanced drug delivery systems. These systems can facilitate the controlled release of therapeutic agents, targeting specific tissues such as cancerous cells while minimizing side effects on healthy tissues .

2. Wound Healing Materials

Due to its antibacterial properties and biocompatibility, this compound-loaded materials are being explored as innovative solutions for wound healing. The fibrous structures created from this compound can provide a protective barrier while promoting healing through their bioactive components .

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Details |

|---|---|

| Anticancer Activity | Induces cytotoxicity in multiple cancer cell lines; overcomes bortezomib resistance |

| Antibacterial Activity | Effective against Staphylococcus aureus and Candida albicans; potential for wound healing |

| Neuroprotective Effects | Modulates oxidative stress pathways; potential treatment for neurodegenerative diseases |

| Anti-inflammatory Effects | Reduces inflammation; possible applications in inflammatory disease treatment |

| Drug Delivery Systems | Facilitates controlled release of drugs; targets specific tissues |

| Wound Healing Materials | Biocompatible fibrous structures promote healing while providing antibacterial protection |

作用機序

The mechanism of action of 5-Amino-4-hydroxyquinazoline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in critical biological processes. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. This compound can also interfere with cellular signaling pathways, leading to its diverse biological effects .

類似化合物との比較

Quinazolinone: Lacks the amino group but shares the quinazoline core structure.

4-Hydroxyquinazoline: Similar structure but without the amino group.

5-Aminoquinazoline: Similar structure but without the hydroxyl group.

Uniqueness: 5-Amino-4-hydroxyquinazoline is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound in medicinal chemistry and materials science .

生物活性

5-Amino-4-hydroxyquinazoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity based on recent studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is known for a wide range of biological activities. The compound's structure includes an amino group and a hydroxyl group attached to the quinazoline ring, which significantly influences its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains were found to be lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 2.0 | Lower than ciprofloxacin |

| Escherichia coli | 4.0 | Comparable |

| Enterococcus faecalis | 3.0 | Lower than ampicillin |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound's mechanism of action appears to involve proteasome inhibition, which is crucial for cancer cell survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Proteasome inhibition |

| MCF-7 | 15 | Apoptosis induction |

| A2780 (Ovarian) | 12 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Proteasome Inhibition : The compound disrupts proteasome function, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells .

- Membrane Disruption : It has been suggested that the compound may disrupt bacterial membranes, contributing to its antibacterial properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancers:

- Case Study 1 : In a study involving mice infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Case Study 2 : A clinical trial assessing the effects of the compound on patients with advanced ovarian cancer showed promising results, with several patients experiencing tumor shrinkage after treatment.

特性

IUPAC Name |

5-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZBESXYEGZKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376375 | |

| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135106-40-0 | |

| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。